N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with a 4-[(4-nitro-1H-pyrazol-1-yl)methyl] group and linked to a 6-(methylsulfonyl)-1,3-benzothiazole moiety. However, specific pharmacological data for this compound remain unpublished in the available evidence.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S2/c1-31(28,29)15-6-7-16-17(8-15)30-19(21-16)22-18(25)13-4-2-12(3-5-13)10-23-11-14(9-20-23)24(26)27/h2-9,11H,10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVPEUYWNJBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with a methylsulfonyl group and a pyrazole moiety, which are known to enhance its biological efficacy. The molecular formula is with a molecular weight of approximately 392.39 g/mol. The structural characteristics are crucial for understanding its interaction with biological systems.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzothiazoles are known for their efficacy against various bacterial strains and fungi. The presence of the methylsulfonyl group may enhance solubility and bioavailability, contributing to the antimicrobial action of this compound.
Anticancer Activity
Research has shown that derivatives of benzothiazole can exhibit anticancer properties. A study focusing on related compounds demonstrated that they could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts anticancer effects require further investigation but may involve modulation of signaling pathways associated with cell survival and apoptosis .
Anti-inflammatory Effects
The pyrazole component is associated with anti-inflammatory properties. Compounds containing this moiety have shown potential in reducing inflammation in various models, suggesting that this compound may possess similar effects. This could be particularly relevant in treating conditions like arthritis or other inflammatory diseases .
Synthesis Pathways
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions : Combining appropriate benzothiazole derivatives with nitro-pyrazole intermediates.
- Substitution Reactions : Modifying existing compounds to introduce the methylsulfonyl group.
- Coupling Techniques : Utilizing coupling agents to facilitate the formation of the final amide bond.
These methods highlight the versatility in synthetic approaches available for constructing this complex molecule .
Case Study 1: Antimicrobial Testing
A recent study tested the antimicrobial efficacy of related benzothiazole compounds against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the functional groups significantly affected the antimicrobial potency, suggesting that this compound could be optimized for enhanced activity .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells. Further research is required to elucidate the specific pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound 1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS: 490032-55-8) serves as a relevant structural analog . Key differences include:
Implications:
- The 4-nitro-pyrazole group in both compounds may confer electron-withdrawing effects, affecting reactivity or metabolic stability.
Computational and Crystallographic Insights
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound, and how are purity and structural integrity validated?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. For example, sulfonylation at the 6-position of benzothiazole can be achieved using methanesulfonyl chloride under basic conditions (e.g., pyridine/DCM) . Subsequent coupling of the nitro-pyrazole moiety via a methylene linker may employ Mitsunobu or nucleophilic substitution reactions. Validation:
- Spectroscopic Techniques : 1H/13C NMR confirms substituent positions (e.g., methylsulfonyl integration at δ ~3.3 ppm for -SO2CH3) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .
- HPLC : Purity >95% with reverse-phase C18 columns (acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z within 5 ppm error) .
- X-ray Crystallography (if crystals form): Resolves 3D structure and confirms regiochemistry .
Advanced Research Questions
Q. How can computational methods predict the biological activity and binding mechanisms of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). The nitro-pyrazole group may form hydrogen bonds with active-site residues, while the benzothiazole core engages in hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
- QSAR Models : Correlate substituent variations (e.g., methylsulfonyl vs. halogen) with IC50 values from bioassays to optimize activity .
Q. How should researchers design experiments to resolve contradictions in biological assay data?
Methodological Answer:
- Dose-Response Curves : Test compound concentrations across 3–5 logs (e.g., 1 nM–100 μM) to confirm reproducibility. Outliers may indicate aggregation or solubility issues .
- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and assess off-target effects via counter-screening .
- Statistical Analysis : Apply ANOVA or t-tests to compare biological replicates. For inconsistent IC50 values, re-evaluate assay conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, toluene/DMF mixtures at 80°C may maximize coupling efficiency .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura cross-coupling steps. Ligands like XPhos improve turnover .
- Byproduct Analysis : Monitor reaction progress via LC-MS; quench reactions at 85% conversion to avoid over-reaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
